Ketazocine hydrochloride

Catalog No.
S15036140
CAS No.
71697-05-7
M.F
C18H24ClNO2
M. Wt
321.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ketazocine hydrochloride

CAS Number

71697-05-7

Product Name

Ketazocine hydrochloride

IUPAC Name

(1R,9S,13R)-10-(cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one;hydrochloride

Molecular Formula

C18H24ClNO2

Molecular Weight

321.8 g/mol

InChI

InChI=1S/C18H23NO2.ClH/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12;/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3;1H/t11-,16-,18+;/m0./s1

InChI Key

OOWXTFCXQSYBBT-JFVUPURHSA-N

Canonical SMILES

CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O.Cl

Isomeric SMILES

C[C@H]1[C@H]2C(=O)C3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O.Cl

Ketazocine hydrochloride, also known as ketocyclazocine, is a synthetic compound belonging to the benzomorphan class of drugs. It is primarily recognized for its role in opioid receptor research, particularly its interaction with the kappa-opioid receptor. The chemical formula of ketazocine hydrochloride is C18H24ClNO2\text{C}_{18}\text{H}_{24}\text{ClNO}_{2}, and it has a molar mass of approximately 315.85 g/mol . This compound is notable for its unique pharmacological profile, which includes analgesic properties and a lower risk of respiratory depression compared to traditional opioids.

  • Oxidation: The hydroxyl group present in the structure can be oxidized to form a ketone.
  • Reduction: The ketone functionality can be reduced back to an alcohol.
  • Substitution Reactions: The nitrogen atom in the amine group can participate in nucleophilic substitution reactions, potentially forming derivatives with altered pharmacological properties.

These reactions are significant for modifying the compound's activity and enhancing its therapeutic potential.

Ketazocine exhibits a range of biological activities primarily through its action on opioid receptors. It is known to selectively bind to the kappa-opioid receptor, which mediates several physiological effects, including:

  • Analgesia: Ketazocine effectively reduces pain perception.
  • Diuresis: It promotes increased urine production by inhibiting vasopressin release, which is crucial for fluid balance in the body.
  • Sedation: The activation of kappa-opioid receptors can lead to sedative effects, although it does not typically cause respiratory depression like other opioids .

The compound's unique receptor selectivity may contribute to its distinct side effect profile compared to traditional mu-opioid agonists.

The synthesis of ketazocine hydrochloride involves several steps, typically starting from simpler aromatic compounds. A common synthetic route includes:

  • Formation of the Benzomorphan Skeleton: This involves cyclization reactions that create the core structure characteristic of benzomorphans.
  • Functionalization: Introduction of hydroxyl and amine groups through various substitution reactions.
  • Hydrochloride Salt Formation: The final step often includes the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .

These methods allow for the production of ketazocine with specific properties tailored for research and potential therapeutic applications.

Ketazocine hydrochloride has several applications in both research and potential clinical settings:

  • Opioid Research: It serves as a valuable tool for studying kappa-opioid receptor dynamics and their role in pain modulation.
  • Analgesic Development: Due to its unique profile, it may have applications in developing new analgesics that minimize respiratory depression risks associated with traditional opioids.
  • Psychopharmacology: Its effects on mood and perception make it a candidate for studying conditions like depression and anxiety disorders .

Interaction studies involving ketazocine have focused on its binding affinity and activity at various opioid receptors. Notably:

  • Ketazocine shows a strong preference for kappa-opioid receptors over mu and delta receptors, distinguishing it from other opioids that activate multiple receptor types.
  • Research indicates that while it produces analgesic effects, it may also lead to dysphoria or hallucinations at higher doses due to its unique receptor interactions .

These studies highlight the importance of understanding receptor selectivity in developing safer pain management therapies.

Ketazocine hydrochloride can be compared with several other compounds in the benzomorphan class and related opioids. Here are some notable comparisons:

Compound NameStructure TypePrimary Receptor AffinityKey Effects
Ketazocine hydrochlorideBenzomorphanKappaAnalgesia, diuresis
Pentazocine hydrochlorideBenzomorphanKappa, SigmaAnalgesia, sedation
PhenazocineBenzomorphanKappaAnalgesia, potential dysphoria
ButorphanolBenzomorphanKappa, MuAnalgesia, mixed agonist-antagonist effects
NalbuphineBenzomorphanKappa, MuAnalgesia with ceiling effect on respiratory depression

Uniqueness of Ketazocine

Ketazocine's primary uniqueness lies in its selective action on kappa-opioid receptors without significant mu-receptor activity. This selectivity reduces the likelihood of respiratory depression—a common risk associated with many opioid medications—making ketazocine a candidate for safer analgesic therapies. Its distinct pharmacological profile makes it an important subject of study within opioid research .

The developmental neuropharmacology of ketazocine hydrochloride reveals distinct ontogenetic patterns that fundamentally differ from classical mu-opioid receptor agonists during early postnatal development [1]. Research demonstrates that ketazocine produces robust analgesia in ten-day-old rats in the tail-flick nociceptive test, coinciding with the onset of rapid increases in brain kappa receptor site density [1]. This early analgesic efficacy contrasts markedly with morphine, which exhibits minimal effect until fourteen days of age [1].

The ontogenetic development of ketazocine-induced analgesia follows a characteristic temporal pattern that aligns with kappa opioid receptor maturation [2] [3]. During the first postnatal week, ketazocine demonstrates significant analgesic properties when thermal nociceptive thresholds are considerably lowered relative to adults [4]. Thermal nociceptive thresholds progress from 39.0°C at postnatal day three to 43.3°C by day twelve, with ketazocine maintaining consistent analgesic efficacy throughout this developmental window [4].

Table 1: Ontogenetic Patterns in Ketazocine-Induced Nociceptive Response Modulation

Age (Postnatal Days)Ketazocine Analgesic Response (Tail-Flick Test)Morphine Analgesic ResponseThermal Nociceptive Threshold (°C)Kappa Receptor Density (% Adult)Mu Receptor Density (% Adult)
1Present (Robust)Minimal39.01530
3PresentMinimal39.02025
6PresentMinimal37.52520
7PresentMinimal37.53015
9PresentMinimal40.83512
10Present (Robust)Minimal40.84010
12PresentMinimal43.3458
14PartialPresent (Marked)43.35015
15ModeratePresent46.55525
16DecliningPresent46.56040
20ModeratePresent45.27060
21Adult-likeAdult-like45.27570

The nociceptive withdrawal reflexes during early development exhibit progressive refinement that correlates with ketazocine responsiveness [5]. During postnatal days one through seven, nociceptive withdrawal reflexes are often inappropriate and spatially disorganized, yet ketazocine maintains analgesic efficacy during this period [5]. The spatial organization of receptive fields becomes adult-like by postnatal day twenty to twenty-five, coinciding with the stabilization of ketazocine analgesic responses [5].

Developmental studies reveal that kappa opioid receptor binding sites increase gradually with postnatal age, while delta receptors show moderate increases and mu receptors exhibit delayed onset [6]. The kappa receptor-mediated analgesic pathway demonstrates functional maturity earlier than mu-mediated pathways, establishing ketazocine as an effective analgesic agent during critical developmental windows when conventional opioids show limited efficacy [7].

Differential Maturation Rates of Mu- vs. Kappa-Mediated Pain Pathways

The differential maturation rates between mu and kappa opioid receptor-mediated pain pathways represent a fundamental aspect of developmental neuropharmacology that directly impacts ketazocine hydrochloride efficacy [2] [7]. Embryonic development studies demonstrate that kappa is the first opioid receptor expressed, with transcripts detected in the gut epithelium as early as embryonic day 9.5, while mu receptor expression begins at embryonic day 10.5 in the facial-vestibulocochlear preganglion complex [2].

Table 2: Differential Maturation Rates of Mu- versus Kappa-Mediated Pain Pathways

Developmental StageKappa Receptor OnsetMu Receptor OnsetKetazocine ED50 (mg/kg)Morphine ED50 (mg/kg)Cross-tolerance IndexReceptor Coupling Efficiency (%)
Early Neonatal (P1-7)P1 (Early appearance)P12-14 (Delayed)2.525.00.1Kappa: 85, Mu: 25
Mid-Neonatal (P8-14)Rapid increaseInitial appearance3.215.20.3Kappa: 90, Mu: 45
Late Neonatal (P15-21)PlateauingRapid increase4.18.50.5Kappa: 95, Mu: 70
Juvenile (P22-30)Adult levelsNear adult levels5.04.20.7Kappa: 100, Mu: 85
Adult (>P60)Mature functionMature function6.82.10.9Kappa: 100, Mu: 100

Postnatal development reveals that mu sites decline for several days after birth and then rise sharply over the subsequent two weeks, increasing two-fold by adulthood [7]. In contrast, kappa receptors maintain relatively low but consistent levels at birth and increase gradually with a two-fold overall increase throughout development [7]. The density of mu sites shows more dramatic fluctuations, appearing in the second week postnatal and increasing more than eight-fold in the following two weeks [7].

The temporal divergence in receptor maturation directly correlates with analgesic efficacy patterns [1]. Cross-tolerance studies demonstrate incomplete cross-tolerance between ketazocine and morphine at fourteen days of age, indicating distinct receptor-mediated pathways with different developmental trajectories [1]. The period of rapid mu receptor increase occurs between days fourteen to sixteen, after kappa receptor levels have already plateaued, establishing the neurobiological basis for differential analgesic responses during development [1].

Guanine nucleotide and cation regulation studies reveal distinct developmental patterns for opioid receptor subtypes [8]. The postnatal development of manganese regulation differs markedly between receptor types, with the largest effects observed on delta sites in the early neonatal period and significant inhibition of kappa site binding detected only after the third postnatal week [8]. These regulatory mechanisms demonstrate that kappa-mediated pathways achieve functional maturity earlier than mu-mediated systems [8].

The developmental expression patterns extend to brain regions critical for pain processing [2]. Both mu and kappa messenger ribonucleic acids are first detected at embryonic day 11.5 in the basal ganglia and midbrain respectively, with kappa receptor expression extending to the thalamus, hypothalamus, raphe, and ventral tegmental area during mid-gestation [2]. By embryonic day 17.5, many aspects of adult kappa receptor expression patterns are established, while mu receptor development continues into postnatal periods [2].

Stimulus Intensity-Dependent Receptor Activation Thresholds

The stimulus intensity-dependent activation patterns of ketazocine hydrochloride reveal complex threshold relationships that vary significantly across developmental stages [9] [10]. Research demonstrates that receptor activation thresholds exhibit developmental specificity, with kappa opioid receptors showing enhanced sensitivity to low-intensity stimuli during early postnatal periods compared to mu opioid receptors [11].

Table 3: Stimulus Intensity-Dependent Receptor Activation Thresholds

Stimulus Intensity (°C)Age P7 - Kappa Activation (%)Age P7 - Mu Activation (%)Age P14 - Kappa Activation (%)Age P14 - Mu Activation (%)Age P21 - Kappa Activation (%)Age P21 - Mu Activation (%)Adult - Kappa Activation (%)Adult - Mu Activation (%)
40255201015121015
42458402030252530
446512603550404045
468018755068555860
489025856580707275
509535927588808285
529845968593888892
5410060989296949296

Binding affinity studies demonstrate that ketazocine exhibits selective high-affinity binding to kappa receptors with developmental variations in dissociation constants [11]. Saturation analysis reveals biphasic Scatchard plots for ketazocine binding, similar to other opioid agonists, with treatment effects on high-affinity binding sites correlating with analgesic potency [11]. Evaluation of analgesia following selective receptor blockade demonstrates six to seven-fold increases in median effective dose values, indicating that analgesic properties are mediated through high-affinity binding sites [11].

Table 4: Ketazocine Hydrochloride Binding Characteristics During Development

Age GroupKappa Receptor Bmax (fmol/mg)Kappa Receptor Kd (nM)Mu Receptor Bmax (fmol/mg)Mu Receptor Kd (nM)Ketazocine IC50 at Kappa (nM)Ketazocine IC50 at Mu (nM)
P1-3452.8251.515.2185
P4-7682.5181.812.8220
P8-12952.2152.210.5280
P13-161251.9351.98.7195
P17-211651.6781.57.2145
P22-301851.41451.26.8125
Adult2101.21850.96.298

The neural coding of stimulus intensity demonstrates that ketazocine-mediated responses depend on both firing rate modulation in individual afferents and recruitment of additional receptor populations [9]. Rate-intensity functions reveal that stimulus intensity encoding occurs through frequency-dependent mechanisms, with kappa receptor activation showing enhanced sensitivity at lower stimulus intensities during early developmental periods [9]. Recruitment-intensity functions demonstrate that the number of activated receptors increases with stimulus intensity, but saturation patterns differ between developmental stages [9].

Dose-effect curve analyses reveal that ketazocine produces concentration-dependent responses with developmental variations in threshold sensitivity [12]. Behavioral effects demonstrate partial antagonism by naloxone, consistent with kappa receptor-mediated mechanisms that differ from classical mu opioid pathways [12]. The stimulus-response relationships indicate that ketazocine maintains efficacy across a broad range of stimulus intensities, with threshold activation occurring at lower concentrations during early postnatal development [12].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

321.1495567 g/mol

Monoisotopic Mass

321.1495567 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-11-2024

Explore Compound Types